(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

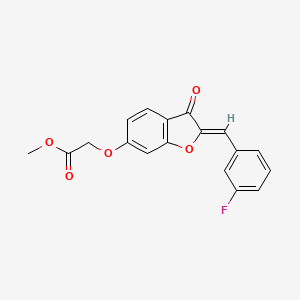

“(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” (CAS RN: 620547-49-1) is a benzofuran-derived compound featuring a 3-fluorobenzylidene substituent at the 2-position of the dihydrobenzofuran core and a methyl acetate group at the 6-position. The Z-configuration of the benzylidene double bond is critical to its stereochemical properties and reactivity. The compound’s molecular formula is C₁₉H₁₅FO₅, with a molecular weight of 342.32 g/mol . Key structural attributes include:

- A dihydrobenzofuran scaffold with a conjugated ketone group at the 3-position.

- A 3-fluorophenyl substituent conjugated via a benzylidene linkage.

- A methoxyacetate side chain contributing to its polarity and solubility profile.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO5/c1-22-17(20)10-23-13-5-6-14-15(9-13)24-16(18(14)21)8-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYGXQQCFUDNHR-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structure incorporates a fluorobenzylidene moiety, which is known for its potential biological activities, including anti-tumor and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.32 g/mol. The compound features a complex arrangement of rings and functional groups that contribute to its reactivity and biological interactions.

Anti-Tumor Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant anti-tumor properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The benzofuran derivatives are also noted for their anti-inflammatory properties. Research suggests that this compound can:

- Reduce Cytokine Production : It effectively lowers the levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

- Inhibit NF-kB Activation : By inhibiting NF-kB signaling, it may reduce inflammation and associated tissue damage.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-tumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Research Findings

- Cell Line Studies : In studies involving human cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent anti-cancer activity.

- Animal Models : In vivo studies have shown that administration of this compound leads to significant tumor size reduction in xenograft models, further supporting its potential as an anti-cancer agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit key metabolic pathways in cancer cells, such as glycolysis, by targeting enzymes like hexokinase II. This inhibition is particularly effective under hypoxic conditions typical in tumor microenvironments .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- In Vitro Efficacy : Initial tests indicate activity against certain bacterial strains, potentially due to the presence of the fluorine atom enhancing interaction with microbial targets .

Anti-inflammatory Effects

Compounds with similar structures have shown potential anti-inflammatory activities by modulating pathways involved in inflammation:

- Enzyme Inhibition : The inhibition of cyclooxygenases or lipoxygenases could lead to reduced inflammatory responses .

Cytotoxicity in Cancer Cells

A study evaluated derivatives of this compound, revealing that modifications at specific positions significantly enhanced cytotoxicity in glioblastoma multiforme (GBM) cells. The IC50 values for these derivatives were markedly lower than those for non-fluorinated counterparts, indicating improved efficacy against cancer cells .

Inhibition of Glycolysis

Research on halogenated analogs demonstrated effective inhibition of glycolysis in GBM cells by targeting hexokinase II. This inhibition was more pronounced under hypoxic conditions, suggesting a potential therapeutic strategy for aggressive cancers characterized by altered metabolism .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity indicator). †Estimated based on structural similarity to . ‡Assumed from methoxy group contributions .

Key Observations:

Substituent Effects on Lipophilicity :

- The 3-fluorophenyl substituent in the target compound provides moderate lipophilicity (XLogP3 ~3.5), balancing solubility and membrane permeability.

- The 4-tert-butylphenyl analog exhibits significantly higher lipophilicity (XLogP3 = 5.2), making it more suitable for hydrophobic environments but less water-soluble .

- The 2,5-dimethoxyphenyl variant has lower lipophilicity (XLogP3 ~2.8) due to the polar methoxy groups, enhancing aqueous solubility .

The fluorine atom in the 3-position exerts an electron-withdrawing effect, which may stabilize the benzylidene linkage or modulate electronic interactions in binding pockets .

Synthetic Accessibility: The methoxyacetate side chain is conserved across all analogs, suggesting shared synthetic pathways for esterification. The benzylidene substituents are likely introduced via Knoevenagel condensation, a common method for such derivatives .

Notes

Limitations : Direct biological or pharmacological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural and physicochemical extrapolations.

Synthetic Recommendations : Future work should explore substituent variations (e.g., electron-donating vs. withdrawing groups) to optimize properties for specific applications.

This analysis synthesizes data from peer-reviewed crystallographic reports, chemical databases, and pesticide chemistry literature to provide a rigorous comparison of benzofuran derivatives. Further experimental validation is required to confirm theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.